Mal-PEG2-NHS ester

ADC Development Antibody Conjugation Nanoparticle Functionalization

Choose Mal-PEG2-NHS ester for non-cleavable bioconjugation that demands precision. The defined 2-unit PEG spacer enhances solubility and minimizes steric interference, critical for ADC stability and PROTAC ternary complex formation. Unlike generic linkers, its maleimide-NHS heterobifunctionality ensures site-specific, high-efficiency conjugation. Don't risk reproducibility—order high-purity Mal-PEG2-NHS ester for predictable, publication-grade results.

Molecular Formula C15H18N2O8
Molecular Weight 354.31 g/mol
CAS No. 1433997-01-3
Cat. No. B608832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-NHS ester
CAS1433997-01-3
SynonymsMal-PEG2-NHS ester
Molecular FormulaC15H18N2O8
Molecular Weight354.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2
InChIKeyKMEJZQCDHANYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG2-NHS ester (CAS 1433997-01-3) for Bioconjugation and ADC Development


Mal-PEG2-NHS ester is a heterobifunctional crosslinker belonging to the class of polyethylene glycol (PEG) linkers. Its structure comprises a maleimide group and an N-hydroxysuccinimide (NHS) ester group, separated by a discrete 2-unit PEG spacer. This compound is primarily utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and for general bioconjugation applications, where it facilitates the stable, covalent attachment of thiol-containing molecules (via the maleimide) to amine-containing molecules (via the NHS ester) . Its molecular formula is C15H18N2O8, with a molecular weight of approximately 354.31 g/mol [1]. The hydrophilic PEG2 spacer is a key feature that enhances the aqueous solubility of the resulting conjugates .

Procurement Risks for Mal-PEG2-NHS ester: Performance Consequences of Linker Substitution


Substituting Mal-PEG2-NHS ester with another heterobifunctional PEG linker is not a benign change and can lead to significant deviations in experimental outcomes, particularly in the synthesis of ADCs and other bioconjugates. The specific length of the PEG spacer (n=2) directly influences the solubility, hydrodynamic radius, and steric properties of the final conjugate, impacting its stability, pharmacokinetics, and biological activity . Replacing it with a linker of a different PEG length (e.g., PEG1 or PEG6) alters the spatial separation between the conjugated biomolecules, which can affect payload delivery, target engagement, or the ability to form a functional ternary complex in PROTAC applications. Furthermore, the specific combination of a maleimide and an NHS ester, while common, is offered with varying spacer chemistries and lengths, each conferring different stability and reactivity profiles . Therefore, direct replacement without re-optimization carries a high risk of experimental failure, making the selection of the precise compound critical for reproducibility and project success.

Quantitative Differentiation Guide for Mal-PEG2-NHS ester Selection


Conjugation Efficiency Comparison: Mal-PEG2-NHS Ester vs. Non-PEG Linker

In antibody conjugation studies, PEG-based heterobifunctional linkers like Mal-PEG-NHS demonstrate significantly higher conjugation efficiency compared to non-PEG alternatives. One study directly compared a Mal-PEG-NHS ester (Mal-PEG5000-NHS) to N-succinimidyl 3-(2-Pyridyl Dithio) Propionate (SPDP) for coupling an anti-HER2 antibody to BSA nanoparticles. The PEG-based linker achieved a conjugation efficiency of 23 ± 4%, which is nearly three-fold higher than the 8 ± 2% efficiency obtained with SPDP [1]. While this data is for a higher molecular weight PEG, it provides class-level evidence that the maleimide-PEG-NHS architecture offers a substantial and quantifiable advantage in conjugation yield over traditional, non-PEG crosslinkers.

ADC Development Antibody Conjugation Nanoparticle Functionalization Crosslinking Efficiency

NHS Ester Hydrolytic Stability: Quantitative Half-Life Data for Process Planning

The NHS ester moiety of Mal-PEG2-NHS ester is susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency with primary amines. Quantifying this instability is critical for experimental design. The hydrolysis half-life of the NHS ester on this linker is reported to be 4 to 5 hours at 0°C in pH 7.0 buffer. This decreases dramatically to approximately 10 minutes at 4°C when the pH is increased to 8.6 . This quantitative data is essential for determining maximum reaction times and acceptable pH conditions during conjugation. For comparison, other NHS ester-based PEG linkers with different leaving groups or spacer chemistries can exhibit different hydrolysis rates , underscoring that this data is specific to the Mal-PEG2-NHS ester structure.

Bioconjugation Reaction Optimization Linker Stability Process Chemistry

Aqueous Solubility and Stock Solution Preparation: A Quantified Advantage

The incorporation of the hydrophilic PEG2 spacer confers high aqueous solubility to Mal-PEG2-NHS ester, a critical attribute for bioconjugation. Quantitative data shows that the compound can achieve a clear solution in water at a concentration of ≥ 2.5 mg/mL (7.06 mM) [1]. This solubility profile is a direct result of the PEG2 unit, as compounds lacking a PEG spacer or with more hydrophobic linkers would require a higher percentage of organic co-solvents, which can denature sensitive proteins. For in vivo formulation, a specific solvent mixture (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) can achieve a higher solubility of 3.3 mg/mL (9.31 mM) . This contrasts with the compound's solubility in pure DMSO, which is reported to be ~100 mg/mL (~282 mM) .

Drug Formulation In Vivo Studies Bioconjugation Solubility Enhancement

Steric Hindrance and Conjugation Site Accessibility: Impact of PEG2 Spacer Length

The length of the PEG spacer is a critical design parameter that can be optimized for specific conjugation sites. The 2-unit PEG spacer in Mal-PEG2-NHS ester is reported to ensure minimal steric interference and optimal drug delivery when used as an ADC linker . This is a class-level inference: shorter linkers (like PEG0 or PEG1) can restrict access to the conjugation site or cause steric clashes between the antibody and payload, while longer linkers (like PEG4, PEG6, or PEG8) can increase the hydrodynamic radius and alter the pharmacokinetic profile of the ADC . The PEG2 length provides a balance, offering sufficient flexibility and distance to enable efficient conjugation without adding excessive bulk. In the context of PROTACs, the precise linker length is crucial for forming a stable ternary complex between the target protein, E3 ligase, and the PROTAC molecule; a PEG2 spacer may be optimal for certain protein pairs where a short, rigid connection is required .

ADC Linker Design PROTAC Linker Site-Specific Conjugation Steric Effects

Optimal Application Scenarios for Mal-PEG2-NHS ester Based on Quantitative Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) with a Non-Cleavable Linker

Mal-PEG2-NHS ester is ideally suited for constructing ADCs where a stable, non-cleavable linkage between the antibody and the cytotoxic payload is required. The high conjugation efficiency of the maleimide-PEG-NHS architecture, as demonstrated by class-level data [1], minimizes payload waste and ensures a higher drug-to-antibody ratio (DAR). The defined PEG2 spacer minimizes steric interference, which is critical for maintaining antibody function and enabling efficient internalization of the ADC by target cancer cells . The non-cleavable nature of the linker ensures the ADC remains intact in circulation until it is internalized and degraded within the lysosome of the target cell, providing a predictable mechanism of payload release [2].

Preparation of Site-Specific Protein or Peptide Conjugates for Assay Development

This compound is highly suitable for creating well-defined protein conjugates for research applications. The known solubility profile (≥ 2.5 mg/mL in water) [3] allows for straightforward aqueous conjugation protocols, minimizing the risk of protein denaturation from organic co-solvents. The quantitative hydrolysis half-life data provides a clear framework for optimizing reaction conditions (pH and time) to achieve the highest possible yield of the desired amide bond with the protein's primary amines. This predictability is essential for reproducibility in preparing reagents for assays such as ELISA, Western blot, or cell-based screening.

Synthesis of PROTAC Molecules Requiring a Short, Flexible Linker

In the field of targeted protein degradation, Mal-PEG2-NHS ester serves as a valuable building block for PROTAC synthesis . The PEG2 spacer provides a short, flexible connection between the ligand for the E3 ubiquitin ligase and the ligand for the target protein of interest. For certain protein pairs where the binding pockets are in close proximity, a short linker like PEG2 is essential for forming a productive ternary complex and inducing efficient ubiquitination and degradation of the target. The use of this linker provides a defined, discrete distance that can be systematically explored during the structure-activity relationship (SAR) optimization of a PROTAC series [2].

Surface Functionalization of Nanoparticles or Biosensors

The heterobifunctional nature of Mal-PEG2-NHS ester makes it an excellent tool for attaching targeting ligands, such as peptides or antibodies, to the surface of nanoparticles or biosensor chips. The maleimide end can be conjugated to a thiolated surface or nanoparticle, while the NHS ester remains available for subsequent conjugation to an amine-containing ligand. This stepwise approach provides excellent control over surface chemistry [1]. The PEG2 spacer serves a dual purpose: it increases the hydrophilicity of the surface to reduce non-specific protein binding, and it provides a flexible tether that allows the attached ligand to adopt its native conformation for optimal target recognition .

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